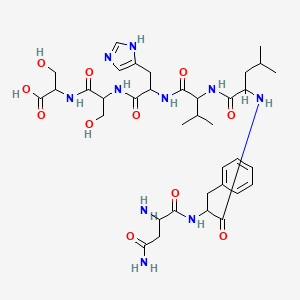![molecular formula C17H16O2 B15294842 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a dibenzo[b,e]oxepin core, which is a tricyclic structure containing an oxygen atom in the central ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol involves several steps:
Nitration: The initial step involves the nitration of dichlorodinitrobenzene with benzene or a similar compound to form a dinitrodiphenyl compound.
Reduction: The dinitrodiphenyl compound is then reduced to a diamine compound using catalytic hydrogenation, typically with sodium hydride and methanol.
Industrial Production Methods
化学反応の分析
Types of Reactions
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used as a reference substance for drug impurities and reagents.
作用機序
The mechanism of action of 11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, as a PARP1 inhibitor, it binds to the PARP1 enzyme, inhibiting its activity and preventing the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Olopatadine Hydrochloride: A compound with a similar dibenzo[b,e]oxepin core, used as an antihistamine.
Dibenzo[b,e]thiepin Derivatives: Compounds with a similar structure but containing a sulfur atom instead of oxygen.
Uniqueness
11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds.
特性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
11-cyclopropyl-6H-benzo[c][1]benzoxepin-11-ol |
InChI |
InChI=1S/C17H16O2/c18-17(13-9-10-13)14-6-2-1-5-12(14)11-19-16-8-4-3-7-15(16)17/h1-8,13,18H,9-11H2 |
InChIキー |
QWBJRLWFEONZIT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(C3=CC=CC=C3COC4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


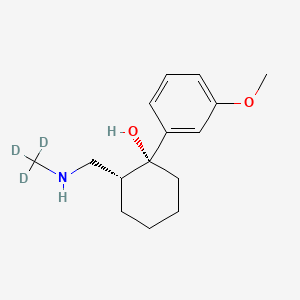
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
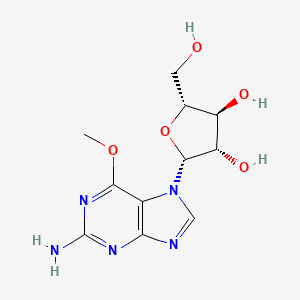
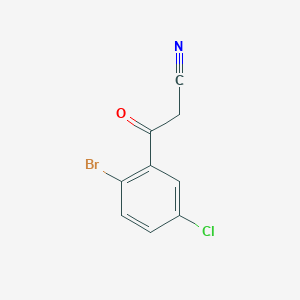
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
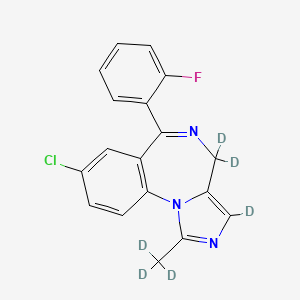

![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)
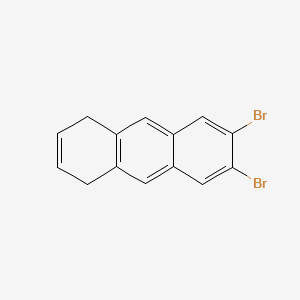
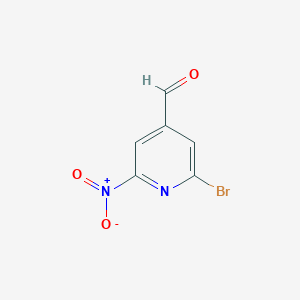
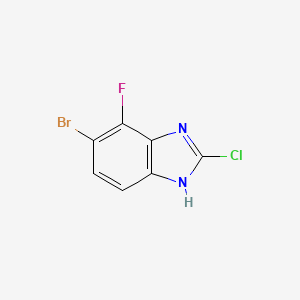
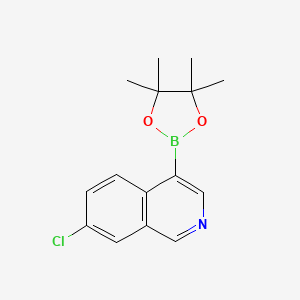
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
